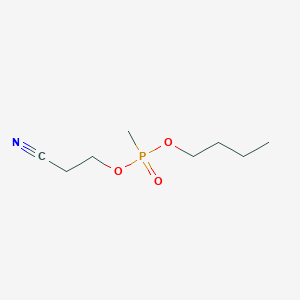![molecular formula C14H11N3O3 B14629777 Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate CAS No. 53985-65-2](/img/structure/B14629777.png)
Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyrimidine and phthalazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized with phthalic anhydride under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing treatments for diseases such as HIV.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This interaction can disrupt biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate: This compound has a similar structure but includes a benzothiazole ring.
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid: Another structurally related compound with a pyrido[1,2-a]pyrimidine core.
Uniqueness
Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate is unique due to its specific combination of pyrimidine and phthalazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
53985-65-2 |
|---|---|
Formule moléculaire |
C14H11N3O3 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
ethyl 4-oxopyrimido[2,1-a]phthalazine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)11-8-15-12-10-6-4-3-5-9(10)7-16-17(12)13(11)18/h3-8H,2H2,1H3 |
Clé InChI |
KQSNQLLXHSUGGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C3=CC=CC=C3C=NN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)






![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)

![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)

![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
